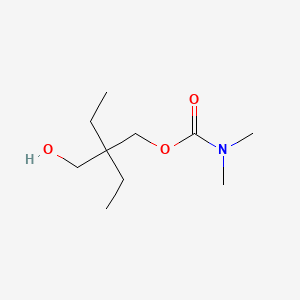
2,5-Dichloroisophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloroisophthalic acid is an organic compound with the molecular formula C8H4Cl2O4. It is a derivative of isophthalic acid, where two hydrogen atoms in the benzene ring are replaced by chlorine atoms at the 2 and 5 positions. This compound is of interest due to its applications in various fields, including organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dichloroisophthalic acid can be synthesized through several methods. One common approach involves the chlorination of isophthalic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2 and 5 positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloroisophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Amidation: The carboxylic acid groups can react with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the substitution of chlorine atoms.
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid (H2SO4).
Major Products Formed
Substitution Reactions: Products include various substituted isophthalic acids.
Esterification: Products are esters of this compound.
Amidation: Products are amides of this compound.
Applications De Recherche Scientifique
2,5-Dichloroisophthalic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the production of polymers and resins with specific properties.
Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 2,5-Dichloroisophthalic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In materials science, its chlorine atoms and carboxylic acid groups enable it to participate in polymerization reactions, leading to the formation of polymers with desired properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isophthalic Acid: The parent compound without chlorine substituents.
Terephthalic Acid: A similar compound with carboxylic acid groups at the 1 and 4 positions.
2,6-Dichlorobenzoic Acid: Another chlorinated aromatic acid with chlorine atoms at different positions.
Uniqueness
2,5-Dichloroisophthalic acid is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in applications requiring selective reactivity and specific chemical properties .
Propriétés
Formule moléculaire |
C8H4Cl2O4 |
|---|---|
Poids moléculaire |
235.02 g/mol |
Nom IUPAC |
2,5-dichlorobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H4Cl2O4/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Clé InChI |
SBKWSVXSBIBFLP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)Cl)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)

![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)

![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)


![[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride](/img/structure/B13958696.png)


![3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)


